Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a pyridin-3-ylmethyl group at the nitrogen atom and a methyl ester at the 4-position of the piperidine ring. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of pyridine, making it a candidate for diverse pharmacological applications, including receptor targeting and enzyme modulation.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-4-7-15(8-5-12)10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
InChI Key |
JGSXGVYEFXXESV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
This method involves the alkylation of a piperidine derivative bearing a leaving group (such as a halide) with a pyridin-3-ylmethyl nucleophile:
$$
\text{Piperidine derivative (e.g., 4-hydroxymethylpiperidine)} + \text{Pyridin-3-ylmethyl halide} \rightarrow \text{Target compound}
$$
- Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Temperature: 60–80°C
- Duration: 12–24 hours
- Yield: Typically 65–75% with ≥95% purity
This method leverages nucleophilic substitution reactions where the nitrogen or oxygen atom in the piperidine derivative attacks the electrophilic carbon in the pyridin-3-ylmethyl halide.
Reductive Amination Approach
An alternative involves reductive amination, where pyridine-3-carboxaldehyde reacts with a piperidine derivative:
$$
\text{Piperidine-4-carboxylic acid derivative} + \text{Pyridine-3-carboxaldehyde} \xrightarrow[\text{Catalyst}]{\text{Reductive conditions}} \text{Target compound}
$$
- Solvent: Methanol or ethanol
- Reducing agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride
- Catalyst: Acidic conditions (e.g., acetic acid)
- Temperature: Room temperature to 50°C
- Yield: 55–65%
This method is advantageous for its mild conditions and high selectivity, especially suitable for synthesizing derivatives with specific substitution patterns.
Reaction Optimization and Yield Data
| Synthetic Route | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃ / DMF | 80 | 65–75 | ≥95% |
| Reductive amination | NaBH₄ / MeOH | 50 | 55–65 | ≥90% |
Note: Reaction parameters such as temperature, solvent, and base significantly influence the yield and purity. Optimization involves TLC/HPLC monitoring and purification via column chromatography or recrystallization.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are employed, offering better control over temperature, reaction time, and mixing. This approach enhances yield, reduces by-products, and ensures consistent quality. The key steps involve:
- Preparation of pyridin-3-ylmethyl halides or aldehydes from pyridine derivatives.
- Alkylation or reductive amination under controlled conditions.
- Purification through crystallization or chromatography.
Characterization for Structural Confirmation
The synthesized compound is characterized using:
- Nuclear Magnetic Resonance (NMR): Confirming the chemical shifts of aromatic and aliphatic protons.
- Mass Spectrometry (MS): Confirming molecular weight (e.g., m/z 250–270 depending on substituents).
- Infrared Spectroscopy (IR): Identifying characteristic functional groups such as ester carbonyl (~1735 cm⁻¹).
Notes on Synthesis and Precautions
- Reaction conditions should be optimized to minimize side reactions such as over-alkylation or degradation.
- Protecting groups may be employed during multi-step syntheses to prevent undesired reactions.
- Purification techniques like silica gel chromatography or recrystallization are essential for obtaining high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Piperidine Nitrogen
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate (CAS 138030-50-9)
- Structural Difference : The ethyl ester group replaces the methyl ester.
- Applications : Similar pharmacological scaffolds are explored in neurological ligands, as seen in μ-opioid receptor-targeting analogs like carfentanil precursors .
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate (CAS 1443346-28-8)
Heterocyclic Modifications
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate (CAS 259683-56-2)
- Structural Difference : A bromine atom is introduced at the 5-position of the pyridine ring.
- Impact : Bromine enhances electron density and may improve binding to aromatic residues in target proteins. However, it increases molecular weight (326.19 g/mol vs. ~265 g/mol for the parent compound) and could affect solubility .
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate (CAS 58489-32-0)
- Structural Difference : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces pyridine.
Ester Group Variations
Methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8)
- Structural Difference : A methyl group replaces the pyridin-3-ylmethyl substituent, and the ester is at the 3-position.
- Impact : Reduced steric hindrance and aromaticity lower binding affinity to receptors requiring π-π interactions. This analog is simpler metabolically, as seen in cocaine derivatives .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Research Findings
Biological Activity
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate, also known as 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid methyl ester, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine ring, a pyridine moiety, and a carboxylate functional group. The molecular formula is with a molecular weight of approximately 232.28 g/mol. The structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that compounds containing pyridine and piperidine rings exhibit significant activity against various bacterial strains. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL in some cases .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 20 |
| This compound | S. aureus | 25 |
2. Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Preliminary studies suggest that certain piperidine derivatives can inhibit viral replication by interfering with viral entry mechanisms or disrupting viral protein synthesis pathways .
3. Anticancer Potential
This compound has shown promise in cancer research, specifically in inhibiting cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in ovarian and breast cancer cells, with IC50 values indicating moderate cytotoxicity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission and immune response regulation.
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against clinical isolates of E. coli. The results suggested that structural modifications could enhance efficacy and reduce toxicity .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving various cancer cell lines (ovarian and breast), this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Coupling Reactions : Piperidine derivatives are synthesized using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to facilitate amide bond formation .
Functionalization : Introduction of the pyridin-3-ylmethyl group via alkylation or nucleophilic substitution under controlled temperature and solvent conditions (e.g., dichloromethane, reflux) .
Purification : Techniques such as recrystallization or column chromatography ensure high purity (>95%) for research applications .
Table 1 : Key Synthetic Steps and Conditions
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions. For example, the piperidine ring protons appear as distinct multiplet signals between δ 1.5–3.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% by area normalization) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps, while dichloromethane minimizes side reactions .
- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive steps like esterification .
- Statistical Design : Employ factorial experiments (e.g., Box-Behnken design) to identify optimal reagent ratios and reaction times .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, conflicting NOE (Nuclear Overhauser Effect) signals can be resolved by 2D NMR (COSY, HSQC) .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies stereochemistry .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related piperidine derivatives .
Q. How does the compound’s structure influence its pharmacological activity?
- Methodological Answer :
- Piperidine Ring Conformation : The chair conformation of the piperidine ring enhances binding to biological targets (e.g., neurotransmitter receptors) .
- Substituent Effects : The pyridin-3-ylmethyl group increases lipophilicity, improving blood-brain barrier penetration, while the ester moiety allows prodrug strategies .
- Structure-Activity Relationship (SAR) : Modifications to the methyl ester (e.g., hydrolysis to carboxylic acid) can alter potency and selectivity in enzyme inhibition assays .
Table 2 : Structural Features and Pharmacological Implications
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in enzyme assays) to identify outliers or assay-specific variations .
- Experimental Replication : Reproduce key assays (e.g., antimicrobial disk diffusion) under standardized conditions to validate activity .
- Epistructural Analysis : Investigate crystallographic data to correlate conformational flexibility with activity differences .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
